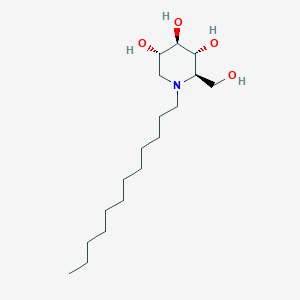

N-ドデシルデオキシノジリマイシン

概要

説明

N-dodecyldeoxynojirimycin is a derivative of deoxynojirimycin, a naturally occurring iminosugar. This compound is known for its potent inhibitory activity against glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates. N-dodecyldeoxynojirimycin has been studied for its potential therapeutic applications, particularly in the treatment of diabetes and viral infections .

科学的研究の応用

N-dodecyldeoxynojirimycin has a wide range of scientific research applications:

Chemistry: Used as a glycosidase inhibitor in carbohydrate chemistry studies.

Biology: Investigated for its role in inhibiting viral replication and glycoprotein processing.

Medicine: Explored as a potential therapeutic agent for diabetes, due to its ability to inhibit enzymes involved in carbohydrate metabolism.

Industry: Utilized in the production of antiviral and antidiabetic drugs

作用機序

Target of Action

N-dodecyldeoxynojirimycin primarily targets α-glucosidase , an enzyme that plays a crucial role in carbohydrate hydrolysis in the human body . This enzyme is involved in the breakdown of complex carbohydrates into simple sugars, which are then absorbed into the bloodstream.

Mode of Action

N-dodecyldeoxynojirimycin acts as an α-glucosidase inhibitor . By inhibiting the activity of α-glucosidase, it delays the breakdown of complex carbohydrates, thereby delaying postprandial (after meal) blood glucose rise . This mechanism of action is particularly beneficial for managing conditions like diabetes, where controlling blood glucose levels is critical.

Biochemical Pathways

The biosynthesis of N-dodecyldeoxynojirimycin involves a series of biochemical reactions. The carbon skeleton of glucose undergoes a C2-N-C6 cyclization reaction during synthesis . This biosynthetic pathway is related to the glycolysis pathway and starts from fructose-6-phosphate . It involves amination, dephosphorylation, oxidation, cyclization, dehydration, and reduction reaction steps, yielding N-dodecyldeoxynojirimycin .

Pharmacokinetics

For instance, the absorption rate of deoxynojirimycin decreased when ingested with sodium carboxymethyl cellulose (CMCNa), leading to an improved antihyperglycemic effect .

Result of Action

The primary result of N-dodecyldeoxynojirimycin’s action is the delay of postprandial blood glucose rise . By inhibiting α-glucosidase, it slows down the breakdown of complex carbohydrates, resulting in a slower release of glucose into the bloodstream. This can help manage blood glucose levels, particularly in individuals with diabetes .

生化学分析

Biochemical Properties

N-dodecyldeoxynojirimycin is known to interact with α-glucosidase, an enzyme involved in the breakdown of complex carbohydrates . It inhibits α-glucosidase activity in a competitive manner, thereby delaying the release of D-glucose from dietary complex carbohydrates and retarding glucose absorption in the small intestine . This results in reduced postprandial plasma glucose levels and suppression of postprandial hyperglycemia .

Cellular Effects

The effects of N-dodecyldeoxynojirimycin on cells are primarily related to its impact on glucose metabolism. By inhibiting α-glucosidase, it affects the rate at which glucose is released into the bloodstream, thereby influencing cell function . This can have a significant impact on cell signaling pathways, gene expression, and cellular metabolism, particularly in cells that are sensitive to changes in glucose levels .

Molecular Mechanism

N-dodecyldeoxynojirimycin exerts its effects at the molecular level through its interaction with α-glucosidase. It binds to the α-glucosidase catalytic site, inhibiting the enzyme’s activity . This binding interaction triggers a static fluorescence quenching of the enzyme protein, indicating a change in the conformation of the α-glucosidase .

Temporal Effects in Laboratory Settings

It is known that 1-deoxynojirimycin, the parent compound of N-dodecyldeoxynojirimycin, can penetrate cells rapidly to potently inhibit α-glucosidase .

Dosage Effects in Animal Models

It is known that 1-deoxynojirimycin, the parent compound of N-dodecyldeoxynojirimycin, can be used medically for treating non-insulin-dependent (type II) diabetes mellitus .

Metabolic Pathways

N-dodecyldeoxynojirimycin is involved in the metabolic pathway of glucose metabolism, where it interacts with the enzyme α-glucosidase . By inhibiting this enzyme, it affects the breakdown of complex carbohydrates and the release of glucose into the bloodstream .

Transport and Distribution

It is known that 1-deoxynojirimycin, the parent compound of N-dodecyldeoxynojirimycin, can penetrate cells rapidly .

Subcellular Localization

Given its interaction with α-glucosidase, it is likely that it is localized in the same subcellular compartments as this enzyme .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-dodecyldeoxynojirimycin typically involves the alkylation of deoxynojirimycin with a dodecyl group. One common method is the reductive amination of deoxynojirimycin with dodecylamine under hydrogenation conditions. This reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out in an appropriate solvent such as methanol .

Industrial Production Methods

Industrial production of N-dodecyldeoxynojirimycin can be achieved through microbial fermentation. Certain strains of bacteria, such as Bacillus and Streptomyces species, are capable of producing deoxynojirimycin, which can then be chemically modified to obtain N-dodecyldeoxynojirimycin. This method is advantageous due to its scalability and cost-effectiveness .

化学反応の分析

Types of Reactions

N-dodecyldeoxynojirimycin undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can yield deoxynojirimycin derivatives with altered functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like alkyl halides and amines are employed under basic conditions.

Major Products

The major products formed from these reactions include various N-alkylated and N-oxidized derivatives of deoxynojirimycin, each with unique biological activities .

類似化合物との比較

Similar Compounds

Deoxynojirimycin: The parent compound, known for its glycosidase inhibitory activity.

N-butyl-deoxynojirimycin: Another derivative with similar inhibitory properties but different pharmacokinetic profiles.

N-methyl-deoxynojirimycin: A derivative with enhanced solubility and bioavailability

Uniqueness

N-dodecyldeoxynojirimycin is unique due to its long dodecyl chain, which enhances its lipophilicity and allows for better membrane permeability. This property makes it more effective in inhibiting glycosidases within cellular environments compared to its shorter-chain counterparts .

特性

IUPAC Name |

(2R,3R,4R,5S)-1-dodecyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-16(21)18(23)17(22)15(19)14-20/h15-18,20-23H,2-14H2,1H3/t15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYXAKMAAZJJHCB-XMTFNYHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN1CC(C(C(C1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431312 | |

| Record name | N-DODECYL-1-DEOXYNOJIRIMYCIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79206-22-7 | |

| Record name | N-DODECYL-1-DEOXYNOJIRIMYCIN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

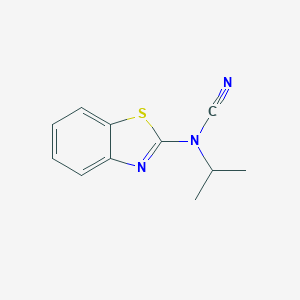

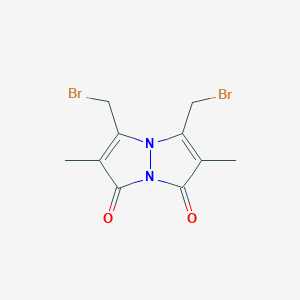

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

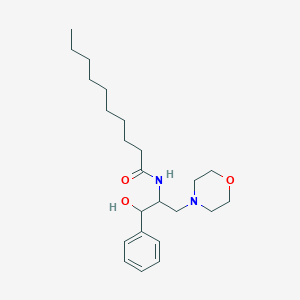

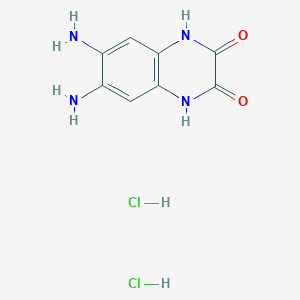

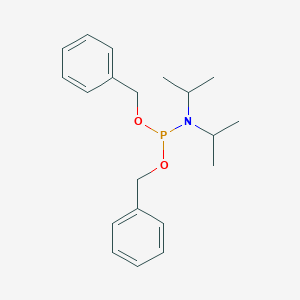

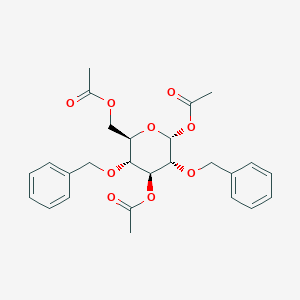

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。